5,6Beta-Dihydro PGI2

Description

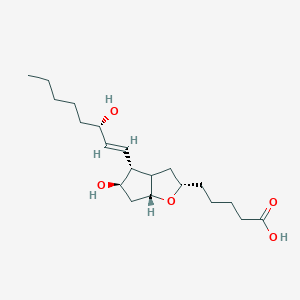

5,6Beta-Dihydro PGI2 (CAS: 62770-50-7) is a synthetic derivative of prostacyclin (PGI2), a potent endogenous vasodilator and platelet aggregation inhibitor. Its molecular formula is C₂₀H₃₄O₅, with a molecular weight of 354.48 g/mol . The "5,6Beta-Dihydro" designation indicates hydrogenation at the 5,6 double bond of the parent PGI2 structure, which likely enhances its chemical stability compared to the highly labile native PGI2.

Structure

3D Structure

Properties

IUPAC Name |

5-[(2S,3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h10-11,14-19,21-22H,2-9,12-13H2,1H3,(H,23,24)/b11-10+/t14-,15-,16+,17+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJADQDXZYFCVHV-CBIPHORWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CC(OC2CC1O)CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]2C[C@@H](O[C@H]2C[C@H]1O)CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6Beta-Dihydro PGI2 involves the hydrogenation of prostacyclin (PGI2). The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions include maintaining a specific temperature and pressure to ensure the selective reduction of the double bond in the prostacyclin molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to achieve efficient and scalable production. The purity of the final product is ensured through rigorous purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5,6Beta-Dihydro PGI2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Further reduction of the compound can lead to the formation of more saturated analogs.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.

Substitution: Various reagents such as halogens, acids, and bases can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various prostaglandin analogs with different degrees of saturation and functional group modifications. These products can exhibit unique biological activities and are often studied for their potential therapeutic applications .

Scientific Research Applications

5,6Beta-Dihydro PGI2 has been extensively studied for its biological activity and potential therapeutic applications. Some of its key applications include:

Cardiovascular Research: The compound is a potent vasodilator and inhibitor of platelet aggregation, making it a promising candidate for the treatment of cardiovascular diseases such as hypertension and thrombosis.

Inflammation and Pain Management: Due to its anti-inflammatory properties, this compound is studied for its potential use in managing inflammatory conditions and pain.

Pharmaceutical Development: This compound and its analogs are explored for their potential as therapeutic agents in various pharmaceutical formulations.

Mechanism of Action

5,6Beta-Dihydro PGI2 exerts its effects primarily through the activation of prostacyclin receptors on the surface of target cells. These receptors are G protein-coupled receptors that, upon activation, initiate a signaling cascade involving the production of cyclic adenosine monophosphate (cAMP). This leads to various cellular responses, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects .

The compound also interacts with other molecular targets and pathways, such as the inhibition of thromboxane A2, which is a potent vasoconstrictor and promoter of platelet aggregation. This dual action helps maintain cardiovascular homeostasis and prevents the formation of blood clots .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and functional differences between 5,6Beta-Dihydro PGI2 and related compounds:

Mechanistic Differences

- PGI2 Synergy with NO: Native PGI2 synergizes with nitric oxide (NO) at subthreshold concentrations (e.g., 27 nM PGI2 + 0.1–5 nM NO) to reverse platelet stress fiber formation and regulate thrombus stability . This compound’s ability to replicate this synergy remains unstudied, but its structural modification may alter receptor binding kinetics or cAMP signaling efficiency.

- Stability vs. EDHF : Unlike PGI2 derivatives, endothelium-derived hyperpolarizing factor (EDHF) mediates vasodilation independently of cAMP or cGMP pathways, relying instead on gap junctions or potassium channel activation . This contrasts sharply with the IP receptor-dependent mechanism of this compound.

Biological Activity

5,6Beta-Dihydro PGI2 (Prostacyclin) is a significant prostanoid with various biological activities, particularly in cardiovascular and inflammatory processes. This compound is known for its potent vasodilatory effects and its ability to inhibit platelet aggregation, making it a critical factor in maintaining vascular health. This article explores the biological activity of this compound, focusing on its mechanisms of action, physiological effects, and implications in disease models.

This compound has the molecular formula and is structurally characterized by the presence of a cyclopentane ring and a double bond between carbons 5 and 6. This unique structure contributes to its biological activity as a prostanoid.

The primary receptor for PGI2 is the IP receptor, a G-protein-coupled receptor that activates adenylate cyclase upon binding. This activation leads to an increase in intracellular cyclic AMP (cAMP), which subsequently activates protein kinase A (PKA). The downstream effects include:

- Smooth Muscle Relaxation : Enhanced cAMP levels lead to relaxation of vascular smooth muscle.

- Inhibition of Platelet Aggregation : By increasing cAMP in platelets, PGI2 effectively inhibits their aggregation, reducing thrombus formation.

- Modulation of Inflammatory Responses : PGI2 plays a role in regulating immune cell functions, influencing cytokine production and migration of leukocytes.

Cardiovascular Health

PGI2 is crucial for cardiovascular function due to its vasodilatory properties. It helps regulate blood pressure and blood flow by relaxing vascular smooth muscle. Studies have shown that administration of PGI2 can reduce pulmonary arterial pressure and improve cardiac output in various animal models .

Inflammatory Response

Research indicates that PGI2 has significant anti-inflammatory effects. For instance, in models of allergic inflammation, such as ovalbumin-induced airway inflammation in mice, PGI2 administration resulted in decreased pulmonary inflammation and reduced airway hyperresponsiveness . This suggests that PGI2 may serve as a protective agent against inflammatory lung diseases.

Case Studies

- Asthma Model : In a study involving DO11.10 transgenic mice sensitized to ovalbumin, treatment with PGI2 led to significantly reduced Th2 cell infiltration and cytokine production in the lungs. This highlights the potential therapeutic role of PGI2 in managing allergic asthma .

- Acute Lung Injury : A mouse model overexpressing PGIS (the enzyme responsible for converting prostaglandin H2 to PGI2) showed decreased mortality and lung injury following bleomycin administration. The protective effects were attributed to enhanced antioxidant responses mediated by PGI2 .

- Diabetes Model : In pancreatic beta-cell studies, increased expression of PGIS was linked to protection against cytokine-induced toxicity. This suggests that enhancing PGI2 levels could be beneficial in preventing beta-cell apoptosis during inflammatory conditions associated with diabetes .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other prostanoids:

| Biological Activity | This compound | PGE2 | TXA2 |

|---|---|---|---|

| Vasodilation | Strong | Moderate | Weak |

| Platelet Aggregation | Inhibition | Stimulation | Strong |

| Anti-inflammatory Action | Significant | Moderate | None |

| Smooth Muscle Relaxation | Strong | Moderate | None |

Q & A

Q. What methodological approaches are recommended for quantifying PGI₂ metabolites in biological samples?

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the gold standard for detecting stable PGI₂ metabolites like 6-keto-PGF₁α. Key steps include:

- Stabilizing samples at pH 10.4–10.8 and protecting them from light to prevent degradation .

- Using hydrophilic interaction liquid chromatography (HILIC) for improved separation of polar metabolites .

- Validating assay sensitivity and specificity via spike-recovery experiments in plasma or tissue homogenates .

Q. What experimental models are suitable for studying PGI₂'s vascular effects?

- Isolated tissue assays : Measure PGI₂ release from aortic rings or urinary bladder strips using agonists (e.g., adrenaline, ACh) and antagonists to assess receptor-linked synthesis. Diabetic rat models reveal tissue-specific dysregulation (e.g., reduced aortic PGI₂ output vs. increased bladder output) .

- Platelet spreading assays : Study PGI₂'s anti-thrombotic effects by quantifying stress fiber reversal in fibrinogen-activated platelets exposed to physiological PGI₂ concentrations (e.g., 300 pM) .

Q. How does PGI₂ synthesis vary across tissues under pathological conditions?

- Use organ-specific stimulation with Ca²⁺ ionophores (A23187) or PKC activators (PDBU) to differentiate between phospholipase A₂ (PLA₂)-dependent and -independent pathways. For example, diabetic rat aortae show reduced PKC-linked PGI₂ synthesis, while bladder responses remain intact .

Advanced Research Questions

Q. How to resolve contradictions in PGI₂'s dual role in immune regulation?

PGI₂ suppresses Th1/Th2 cytokines but enhances Th17 responses. To address this paradox:

- Perform polarization assays with CD4⁺ T cells treated with PGI₂ analogs (e.g., iloprost) under Th1- (IL-12, anti-IL-4) or Th17-polarizing conditions (TGF-β, IL-6) .

- Quantify cytokine profiles (IFN-γ, IL-17) via multiplex ELISA and correlate with cAMP levels to confirm PKA-dependent mechanisms .

Q. How to investigate synergistic effects between PGI₂ and nitric oxide (NO) in vascular homeostasis?

- Use spread platelet models with fibrinogen-coated surfaces. Co-stimulate with subthreshold NO (10 nM) and PGI₂ (300 pM) to observe synergistic stress fiber reversal, measured via phalloidin staining and RhoA activity assays .

- Apply computational modeling to predict NO-PGI₂ interaction thresholds in thrombus regulation .

Q. How to design studies addressing tissue-specific PGI₂ signaling in metabolic diseases?

- Comparative organ studies : Compare diabetic vs. control tissues (aorta, bladder, lung) using receptor-specific agonists (e.g., angiotensin II for aortic studies, ACh for bladder). Monitor PGI₂ output via ELISA and EC₅₀ shifts to identify receptor affinity changes .

- Gene silencing : Knock down IP receptor isoforms in endothelial cells to dissect contributions to vasodilation vs. anti-proliferative effects .

Methodological Considerations

- Data Contradictions : When conflicting results arise (e.g., organ-specific PGI₂ responses), validate experimental conditions (agonist concentrations, tissue handling) and confirm receptor expression via qPCR/Western blot .

- Ethical Reporting : Adhere to guidelines for unbiased data presentation, avoiding overemphasis on personal findings. Cite prior methodologies (e.g., LC/MS/MS protocols) with proper permissions for adapted figures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.